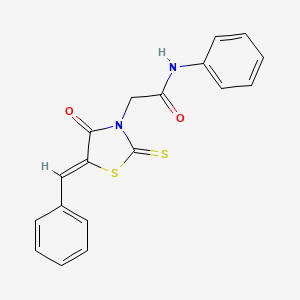

N-(1,3-benzothiazol-2-yl)-4-propylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-4-propylbenzamide likely belongs to a class of compounds known as benzothiazoles . Benzothiazoles are bicyclic heterocycles that are present in a wide variety of synthetic and natural products . They have been extensively investigated due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for N-(1,3-benzothiazol-2-yl)-4-propylbenzamide are not available, similar compounds have been synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds often crystallize with two independent but similar amino tautomers in the asymmetric units .Scientific Research Applications

Antibacterial Agents

Compounds with the N-(1,3-benzothiazol-2-yl)-arylamide structure have been synthesized and evaluated as potential antibacterial agents . These compounds have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For example, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against Staphylococcus aureus .

Antifungal Activity

Benzothiazole derivatives, which include N-(1,3-benzothiazol-2-yl)-arylamides, have been associated with antifungal activities . This makes them potential candidates for the development of new antifungal drugs.

Antiprotozoal Activity

Benzothiazole derivatives have also been investigated for their antiprotozoal activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of diseases caused by protozoan parasites.

Anticancer Agents

Benzothiazole derivatives have been associated with anticancer activities . Therefore, N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be developed into a novel anticancer drug.

Anticonvulsant Activity

Benzothiazole derivatives have been associated with anticonvulsant activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of epilepsy and other seizure disorders.

Antihypertensive Agents

Benzothiazole derivatives have been associated with antihypertensive activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of hypertension.

Antidiabetic Agents

Benzothiazole derivatives have been associated with antidiabetic activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of diabetes.

Anti-inflammatory Agents

Benzothiazole derivatives have been associated with anti-inflammatory activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of inflammatory diseases.

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-propylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-2-5-12-8-10-13(11-9-12)16(20)19-17-18-14-6-3-4-7-15(14)21-17/h3-4,6-11H,2,5H2,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLADCRZNUAMOIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-4-propylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate](/img/structure/B2393464.png)

![1-butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2393468.png)

![1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393470.png)

![4-[(4-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2393471.png)

![3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester](/img/structure/B2393473.png)

![N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide](/img/structure/B2393474.png)

![Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2393479.png)

![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2393480.png)